Regiospecificity of O-Acetylation – NodL (Non-Reducing C-6) vs. NodX (Reducing C-6)
NodL catalyzes O-acetylation exclusively at the C-6 position of the non-reducing terminal N-acetylglucosamine residue of LCOs [1]. In contrast, the rhizobial NodX O-acetyltransferase modifies the C-6 position of the reducing terminal residue [2]. Despite both being rhizobial O-acetyltransferases involved in Nod factor decoration, they modify opposite termini of the chitin oligosaccharide backbone, a difference with profound consequences for host-specific biological activity. Amino acid sequence comparison reveals very little similarity between NodL and NodX, confirming they are functionally distinct enzymes [2].
| Evidence Dimension | Regiospecificity of O-acetylation on LCO chitin backbone |
|---|---|
| Target Compound Data | C-6 of the non-reducing terminal N-acetylglucosamine residue |
| Comparator Or Baseline | NodX protein: C-6 of the reducing terminal N-acetylglucosamine residue |
| Quantified Difference | Modification site is on opposite termini of the oligosaccharide chain; sequence identity is very low (qualitative) |
| Conditions | In vivo LCO analysis from Rhizobium leguminosarum bv. viciae strains expressing nodL or nodX; structural determination by mass spectrometry and NMR |
Why This Matters
The regiospecificity difference determines which legume host recognizes the Nod factor; procurement of the correct acetyltransferase is mandatory for experiments aiming to reconstitute or modify host-specific nodulation signaling.
- [1] Bloemberg GV, Thomas-Oates JE, Lugtenberg BJ, Spaink HP. Mol Microbiol. 1994;11(4):793-804. doi:10.1111/j.1365-2958.1994.tb00357.x. PMID: 8196551. View Source
- [2] Firmin JL, Wilson KE, Carlson RW, Davies AE, Downie JA. Mol Microbiol. 1993;10(2):351-60. doi:10.1111/j.1365-2958.1993.tb01961.x. View Source
